molecular formula C38H43N4O7P B237946 (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione CAS No. 139266-57-2

(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione

Cat. No. B237946
CAS RN: 139266-57-2
M. Wt: 373.2 g/mol
InChI Key: ZBVPSPXCMAXXQE-XCMCHEKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione, also known as BHPP, is a synthetic compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione is not fully understood. However, studies have suggested that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been found to induce cell cycle arrest and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been found to have anti-bacterial and anti-fungal activity. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione is also relatively inexpensive compared to other anti-cancer drugs. However, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione research. One area of research is to develop more efficient synthesis methods for (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione and its derivatives. Another area of research is to investigate the potential of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione and its potential side effects. Additionally, the development of more effective drug delivery systems for (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione can improve its bioavailability and efficacy in vivo.
Conclusion
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione is a promising compound that has gained significant attention in scientific research due to its potential medicinal properties. It has been found to have anti-cancer, anti-inflammatory, antioxidant, anti-bacterial, and anti-fungal properties. Although there are some limitations for lab experiments, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has several advantages and has the potential to be developed as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione and its potential as a therapeutic agent.

Synthesis Methods

(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization using an appropriate solvent.

Scientific Research Applications

(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been extensively studied for its potential medicinal properties. One of the main areas of research is its anti-cancer activity. Studies have shown that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer activity, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has also been studied for its anti-inflammatory and antioxidant properties. (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

properties

CAS RN

139266-57-2

Product Name

(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione

Molecular Formula

C38H43N4O7P

Molecular Weight

373.2 g/mol

IUPAC Name

(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-phenylhexa-1,5-diene-3,4-dione

InChI

InChI=1S/C18H13BrO4/c19-14-8-6-13(7-9-14)16(21)11-18(23)17(22)10-15(20)12-4-2-1-3-5-12/h1-11,20-21H/b15-10-,16-11-

InChI Key

ZBVPSPXCMAXXQE-XCMCHEKJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O

SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O

synonyms

(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione

Origin of Product

United States

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